molecular formula C21H20N2S B182870 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione CAS No. 65331-27-3

8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione

Cat. No. B182870
CAS RN: 65331-27-3
M. Wt: 332.5 g/mol
InChI Key: OIWFTKSWHDPJCN-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione, also known as BHQ, is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields. BHQ has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is not fully understood. However, it has been suggested that 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione may act by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has also been found to interact with cellular membranes, causing changes in their properties and disrupting their function.
Biochemical and Physiological Effects:
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been found to have antioxidant properties, which may be responsible for its anti-inflammatory and anticancer activities.

Advantages and Limitations for Lab Experiments

8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using different methods. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is also stable under various conditions, making it suitable for use in different experiments. However, one limitation is that 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is not readily soluble in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another direction is to explore its potential as a lead compound for the development of new antimicrobial agents. Additionally, further studies are needed to elucidate the mechanism of action of 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione and its biochemical and physiological effects.

Synthesis Methods

8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione can be synthesized using different methods, including the reaction of 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline with benzaldehyde in the presence of a catalyst. Another method involves the reaction of 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline with benzyl isothiocyanate in the presence of a base. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione can also be synthesized using a one-pot reaction of 2-aminothiophenol, benzaldehyde, and cyclohexanone in the presence of a catalyst.

Scientific Research Applications

8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

properties

CAS RN

65331-27-3

Product Name

8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione

Molecular Formula

C21H20N2S

Molecular Weight

332.5 g/mol

IUPAC Name

(8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazoline-2-thione

InChI

InChI=1S/C21H20N2S/c24-21-22-19(16-10-5-2-6-11-16)18-13-7-12-17(20(18)23-21)14-15-8-3-1-4-9-15/h1-6,8-11,14,19H,7,12-13H2,(H2,22,23,24)/b17-14+

InChI Key

OIWFTKSWHDPJCN-SAPNQHFASA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4

SMILES

C1CC(=CC2=CC=CC=C2)C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4

Other CAS RN

65331-27-3

Origin of Product

United States

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